3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide
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Overview
Description
3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or copper, to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide
- 3,3-difluoro-N-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide
- 3,3-difluoro-N-[2-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the trifluoromethyl group on the phenyl ring can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for various applications where precise control over molecular properties is required .
Properties
Molecular Formula |
C12H10F5NO |
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Molecular Weight |
279.21 g/mol |
IUPAC Name |
3,3-difluoro-N-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H10F5NO/c13-11(14)5-7(6-11)10(19)18-9-3-1-2-8(4-9)12(15,16)17/h1-4,7H,5-6H2,(H,18,19) |
InChI Key |
QXHOUUFYXDFNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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